N-[(2,6-dichlorophenyl)methyl]hydroxylamine
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Overview
Description
N-[(2,6-dichlorophenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,6-dichlorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dichlorophenyl)methyl]hydroxylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under basic conditions to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2,6-dichlorobenzyl chloride+hydroxylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dichlorophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(2,6-dichlorophenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,6-dichlorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methylhydroxylamine: A hydroxylamine derivative with a methyl group replacing one of the hydrogens of the amino group.
Methoxyamine: An isomer of N-methylhydroxylamine with a methoxy group.
Aminomethanol: Another isomer with a hydroxyl group attached to the amino group.
Uniqueness
N-[(2,6-dichlorophenyl)methyl]hydroxylamine is unique due to the presence of the 2,6-dichlorophenylmethyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxylamine derivatives and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-3,10-11H,4H2 |
InChI Key |
VJRPNSBOPKADLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNO)Cl |
Origin of Product |
United States |
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